

An In-depth Technical Guide to 3-Methylisoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylisoxazole-5-carbonyl chloride

Cat. No.: B1316498

[Get Quote](#)

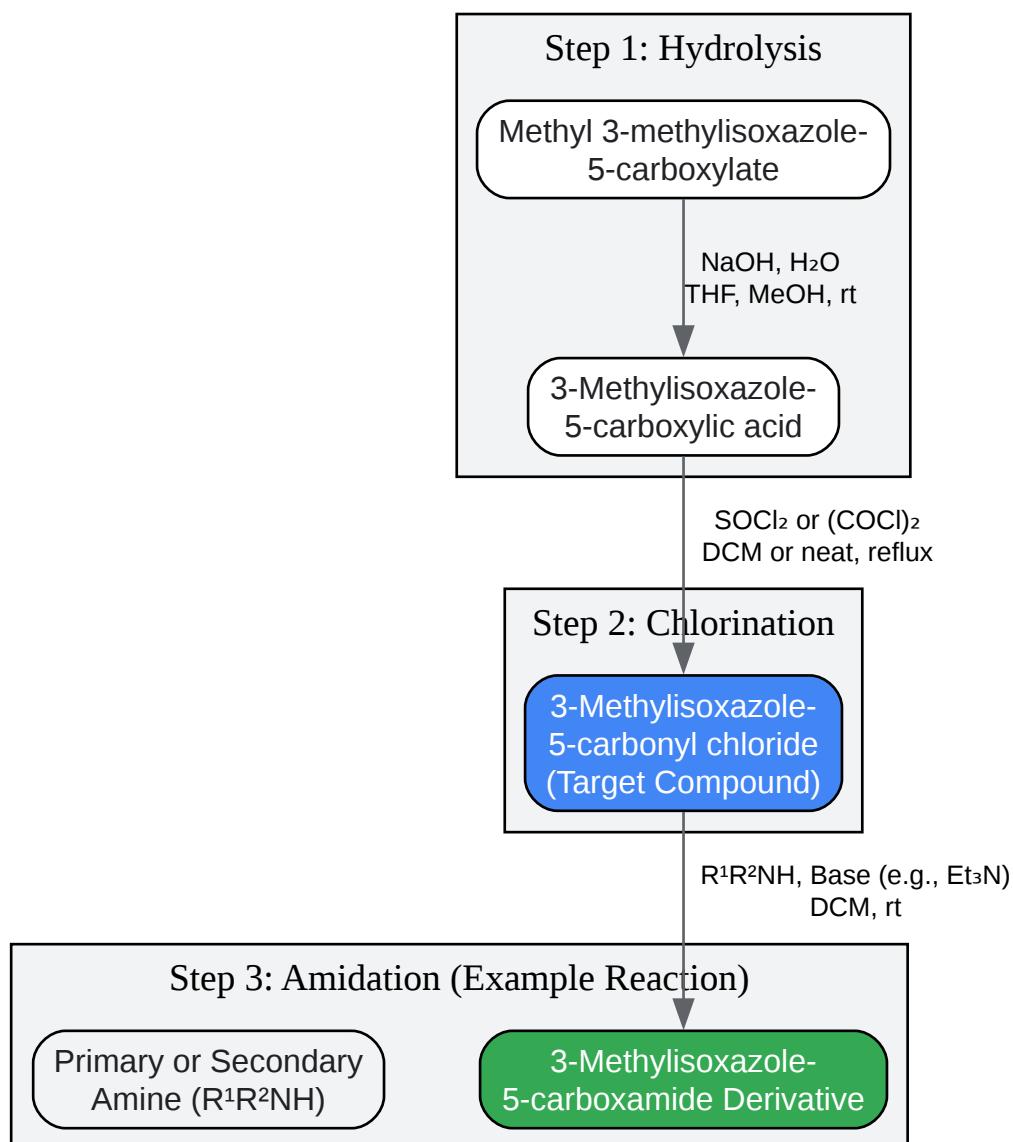
For Researchers, Scientists, and Drug Development Professionals

CAS Number: 49783-72-4

Introduction

3-Methylisoxazole-5-carbonyl chloride is a reactive acyl chloride building block of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key heterocycle present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antibacterial activities.^[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-Methylisoxazole-5-carbonyl chloride**, tailored for professionals in the field of pharmaceutical research and development.

Chemical and Physical Properties


3-Methylisoxazole-5-carbonyl chloride is a low melting point solid that serves as a versatile intermediate for the introduction of the 3-methylisoxazole-5-carboxamide moiety into target molecules. Below is a summary of its key quantitative data.

Property	Value	Source(s)
CAS Number	49783-72-4	[2] [3] [4]
Molecular Formula	C ₅ H ₄ CINO ₂	[4] [5]
Molecular Weight	145.54 g/mol	[4] [5]
Physical Form	Solid, Low Melting Solid	[2]
Melting Point	39-41 °C	[5]
Boiling Point (Predicted)	239.9 ± 20.0 °C	[5]
Density (Predicted)	1.345 ± 0.06 g/cm ³	[5]
InChIKey	VUBCNGCMOPTDED- UHFFFAOYSA-N	[2]

Synthesis and Experimental Protocols

The synthesis of **3-Methylisoxazole-5-carbonyl chloride** is typically achieved in a two-step process starting from the corresponding ester, methyl 3-methylisoxazole-5-carboxylate. The first step involves the hydrolysis of the ester to the carboxylic acid, which is then converted to the acyl chloride.

Workflow for Synthesis and Derivatization

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from ester to amide via the target acyl chloride.

Experimental Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

This protocol is adapted from the hydrolysis of the corresponding methyl ester.[\[6\]](#)

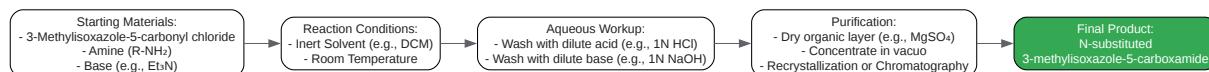
- To a round bottom flask equipped with a magnetic stirrer, add a solution of methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent) in tetrahydrofuran (THF).

- Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the reaction mixture.
- Add methanol to the mixture.
- Stir the reaction mixture at room temperature for 18-20 hours.
- After the reaction is complete, adjust the pH to 2 using 1N hydrochloric acid.
- Extract the aqueous phase with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid, which can often be used in the next step without further purification.[6]

Experimental Protocol 2: Synthesis of 3-Methylisoxazole-5-carbonyl chloride

This is a representative protocol based on the general conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl_2).[7][8]

- In a fume hood, charge a flame-dried round bottom flask equipped with a reflux condenser and a magnetic stirrer with 3-methylisoxazole-5-carboxylic acid (1 equivalent).
- Slowly add thionyl chloride (SOCl_2 , used in excess as both reagent and solvent) to the carboxylic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can also be added.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress (e.g., by observing the cessation of gas evolution - HCl and SO_2).
- After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
- The resulting crude **3-methylisoxazole-5-carbonyl chloride** can be purified by vacuum distillation.


Reactivity and Applications in Drug Discovery

As an acyl chloride, **3-methylisoxazole-5-carbonyl chloride** is a highly reactive electrophile. Its primary utility in drug development lies in its reaction with nucleophiles, particularly amines, to form stable amide bonds. This reaction is a cornerstone of synthetic medicinal chemistry for assembling complex molecules.

Amide Bond Formation

The reaction of **3-methylisoxazole-5-carbonyl chloride** with primary or secondary amines proceeds readily, typically in the presence of a non-nucleophilic base like triethylamine (Et_3N) to scavenge the HCl byproduct.^[7] This reaction allows for the facile synthesis of a diverse library of 3-methylisoxazole-5-carboxamides, which can then be screened for biological activity. The isoxazole ring system is a valuable pharmacophore, and its derivatives are investigated for a variety of therapeutic applications.

Logical Flow of Amide Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β -Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-methylisoxazole-5-carbonyl chloride | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]

- 4. 49783-72-4|3-Methylisoxazole-5-carbonyl chloride|3-Methylisoxazole-5-carbonyl chloride]-范德生物科技公司 [bio-fount.com]
- 5. 49783-72-4 CAS MSDS (5-Isoxazolecarbonyl chloride, 3-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-METHYLISSOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. [pubs.rsc.org](#) [pubs.rsc.org]
- 8. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methylisoxazole-5-carbonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316498#cas-number-for-3-methylisoxazole-5-carbonyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com